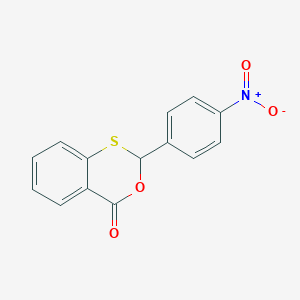

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

説明

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one is an organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by the presence of a benzoxathiin ring system, which is a fused ring structure containing both oxygen and sulfur atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrophenylthiol with an appropriate ortho-hydroxybenzaldehyde derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxathiin ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

Reduction: 2-(4-aminophenyl)-4H-3,1-benzoxathiin-4-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the original compound.

科学的研究の応用

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

作用機序

The mechanism of action of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxathiin ring system may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

類似化合物との比較

Similar Compounds

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one: Unique due to the presence of both oxygen and sulfur in the ring system.

4-nitrophenylthiol: Lacks the benzoxathiin ring system but contains the nitro group.

Benzoxathiin derivatives: Similar ring system but may lack the nitro group or have different substituents.

Uniqueness

This compound is unique due to the combination of the benzoxathiin ring system and the 4-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one, commonly referred to as NPB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxathiin core with a nitrophenyl substituent. The presence of the nitro group is critical for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of NPB. It has been investigated for both antibacterial and antifungal activities:

- Antibacterial Activity : NPB has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : The compound also demonstrated antifungal effects, particularly against species such as Candida albicans. The inhibition zones measured in various assays confirmed its potential as an antifungal agent .

Anticancer Properties

NPB has been explored for its anticancer effects , particularly in inhibiting cancer cell proliferation. Studies have indicated that it may induce apoptosis in cancer cells through several mechanisms:

- Mechanism of Action : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, leading to cellular damage and apoptosis. Additionally, the benzoxathiin structure may modulate enzyme activities involved in cancer progression .

Structure-Activity Relationship (SAR)

The activity of NPB is influenced by its structural characteristics. A series of derivatives have been synthesized to evaluate their biological activities:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| NPB | This compound | 5.42 ± 1.66 | α-chymotrypsin inhibitor |

| Derivative A | Substituted variant | 15.00 ± 1.20 | Antibacterial |

| Derivative B | Another variant | 10.25 ± 0.85 | Antifungal |

These derivatives have shown varying degrees of inhibitory activity against enzymes like α-chymotrypsin, with some exhibiting significantly lower IC50 values compared to standard inhibitors .

Case Studies

Several case studies have documented the efficacy of NPB in various biological assays:

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that NPB could inhibit cell growth by inducing apoptosis at concentrations as low as 10 µM .

- Animal Models : In vivo experiments using murine models showed that administration of NPB resulted in reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxathiin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYSTGKMNQEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324562 | |

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55211-73-9 | |

| Record name | NSC407078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。